Dicyclohexyl disulfide
Description
Historical Context and Discovery
The development of this compound as a recognized chemical compound emerged from broader investigations into organosulfur chemistry during the mid-20th century. While specific historical records of its initial discovery remain limited in the available literature, the compound's development appears closely tied to industrial demands for sulfur-containing additives and the advancement of disulfide chemistry understanding. The systematic study of disulfide compounds gained momentum as researchers recognized their fundamental importance in biological systems, particularly in protein structure stabilization through disulfide bond formation.
The industrial preparation methods for this compound were established through systematic optimization of synthetic routes. Early production methodologies focused on the reaction between sodium disulfide and chlorocyclohexane in aqueous solvents, a process that generated significant environmental challenges due to the production of waste liquids containing sodium chloride, sulfides, and organic materials. These early industrial approaches highlighted the need for more environmentally sustainable production methods, driving continued research into improved synthetic strategies.
The compound's recognition within academic circles expanded significantly as researchers began to appreciate the unique properties imparted by the combination of cyclohexyl groups with disulfide functionality. This recognition was particularly enhanced by developments in mechanistic studies of disulfide bond formation and cleavage, which revealed the compound's potential as both a synthetic reagent and a model system for understanding sulfur-sulfur bond chemistry. The establishment of standardized nomenclature and chemical identification systems, including the assignment of Chemical Abstracts Service number 2550-40-5, facilitated broader scientific communication and commercial development.
Structural Overview and Nomenclature
This compound exhibits a molecular structure characterized by remarkable symmetry and chemical stability. The compound consists of two cyclohexyl groups, each adopting the energetically favorable chair conformation, connected through a central disulfide bridge. The molecular formula C12H22S2 corresponds to a molecular weight of 230.43 grams per mole, reflecting the substantial contribution of the two six-membered carbon rings and the disulfide linkage.
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound. Alternative nomenclature includes (cyclohexyldisulfanyl)cyclohexane, reflecting the functional group approach to naming. Additional synonyms recognized in chemical databases include bis(cyclohexyl) disulfide, cyclohexyl disulfide, and 1,1'-disulfanediyldicyclohexane. The compound's International Chemical Identifier key is ODHAQPXNQDBHSH-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.
The three-dimensional structure of this compound reveals important stereochemical considerations. The disulfide bond exhibits a characteristic dihedral angle, with the sulfur-sulfur bond length typically measuring approximately 2.05 Angstroms. The cyclohexyl groups can adopt various conformational orientations relative to the disulfide bridge, contributing to the compound's overall molecular flexibility. This structural adaptability has important implications for the compound's reactivity patterns and its interactions with other molecules in both synthetic and biological contexts.
Table 1: Structural and Physical Properties of this compound
Significance in Industrial and Academic Research
The significance of this compound within industrial applications stems from its unique combination of chemical stability and functional reactivity. In the rubber industry, the compound serves as a vulcanization accelerator, enhancing the cross-linking processes that improve the mechanical properties, durability, and elasticity of rubber products. This application represents one of the most commercially important uses of the compound, where its ability to facilitate sulfur-sulfur bond formation proves essential for achieving desired material characteristics.
Within polymer production industries, this compound functions as an intermediate compound contributing to improved material properties in various synthetic polymers. The compound's role in these applications leverages its capacity to undergo controlled oxidation and reduction reactions, allowing for precise modification of polymer chain structures. Additionally, the compound finds utility in the production of surfactants and dyes, where its sulfur-containing functionality provides essential chemical reactivity for complex synthetic transformations.
Academic research interest in this compound has expanded significantly across multiple scientific disciplines. In organic synthesis, researchers employ the compound as a reagent for preparing other sulfur-containing molecules, particularly in the synthesis of thiols through reduction processes. The compound's utility in facilitating disulfide bond formation has made it valuable for studies of peptide and protein chemistry, where understanding disulfide connectivity patterns remains crucial for elucidating biological function.
Biochemical research applications have revealed the compound's capacity to interact with thiol groups in proteins and other biological molecules, leading to the formation of mixed disulfides that can significantly affect protein structure and function. This property has made this compound a valuable tool for investigating protein folding dynamics, enzyme mechanisms, and cellular redox processes. Recent studies have demonstrated its utility in examining the role of disulfide bonds in antifungal proteins, where correct disulfide connectivity proves essential for biological activity.
Table 2: Research Applications and Industrial Uses
The compound's significance extends to recent advances in synthetic methodology, particularly in the development of nickel-catalyzed cross-electrophile coupling reactions. Research has demonstrated that this compound can participate in reductive coupling processes with alkyl bromides, offering new pathways for the synthesis of unsymmetrical disulfides. These methodological advances represent important contributions to the field of organosulfur chemistry, providing researchers with improved tools for constructing complex sulfur-containing molecules.
Environmental considerations have also driven research into more sustainable production methods for this compound. Recent patent literature describes improved preparation methods that emphasize the recovery and reuse of sodium chloride byproducts, addressing environmental concerns associated with traditional manufacturing processes. These developments reflect growing industrial awareness of environmental sustainability requirements and the need for cleaner chemical production technologies.
The compound's role as a flavoring agent represents another significant area of commercial application. This compound exhibits distinctive organoleptic properties, characterized by alliaceous, berry, and clam-like taste profiles at specific concentration levels. Taste threshold studies have established that the compound produces onion, meaty, clam, crab, coffee, and cocoa characteristics at concentrations of 5 parts per million. This sensory profile has led to its incorporation into various food formulations as a synthetic flavor ingredient, where it contributes to complex taste profiles in processed foods.
The continuing research interest in this compound reflects its versatility as both a practical industrial chemical and a valuable research tool. Current investigations span from fundamental studies of disulfide bond chemistry to applied research in materials science and biochemistry. This broad research base ensures that the compound will continue to play important roles in advancing both theoretical understanding and practical applications within organosulfur chemistry.
Properties
IUPAC Name |
(cyclohexyldisulfanyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAQPXNQDBHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SSC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047628 | |
| Record name | Dicyclohexyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Dicyclohexyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
162.00 to 163.00 °C. @ 6.00 mm Hg | |
| Record name | Dicyclohexyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; slightly soluble in alcohol; soluble in fat | |
| Record name | Dicyclohexyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.042-1.049 | |
| Record name | Dicyclohexyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/148/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.000554 [mmHg] | |
| Record name | Dicyclohexyl disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4803 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2550-40-5 | |
| Record name | Dicyclohexyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, dicyclohexyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOHEXYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G1A0K504Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICYCLOHEXYL DISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5886 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dicyclohexyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Overview
Reaction Conditions
- The aqueous solvent may contain up to 90% alcohol by weight, with a preferred range of 20-80% for optimal yield and productivity.
- The amount of aqueous solvent used is typically between 0.1 to 10 times the weight of chlorocyclohexane, preferably 0.5 to 5 times.
- Sodium disulfide is used in a molar ratio of 0.1 to 2 times relative to chlorocyclohexane, with 0.3 to 1 mole times being optimal for yield.
Reaction Process
- The reaction mixture contains this compound as an oil layer and sodium chloride as a by-product in the aqueous layer.
- After the reaction, the mixture is separated into an oil phase (containing this compound) and an aqueous phase (containing sodium chloride and other impurities).
- The oil layer is collected, and this compound is purified, often by concentration under reduced pressure (20-85 kPa) and normal pressure distillation.
By-product Management and Sodium Chloride Recovery
- The reaction produces sodium chloride as a by-product, which accumulates in the aqueous phase.
- To recover sodium chloride, the reaction mixture or the aqueous layer is acidified to convert sodium chloride into an acidic form.
- After acidification, the mixture is neutralized to precipitate or crystallize sodium chloride for recovery.
- This process reduces environmental impact by reclaiming sodium chloride and minimizing hazardous waste.
Purification and Yield
- The crude this compound obtained typically has a purity around 83.5% to 94% by weight.
- Reaction yields reported range from approximately 51% to 75%, depending on reaction conditions and purification steps.
- Further purification steps include filtration, washing, and distillation to achieve high-purity this compound suitable for industrial applications.
Environmental and Industrial Considerations
- The aqueous phase containing sulfur compounds has a strong odor and environmental burden; treatment with hydrogen peroxide and aeration at elevated temperatures (around 80°C) is used to remove odors and reduce pollutants.
- The recovered sodium chloride is suitable for industrial reuse, such as regeneration of cation exchange resins for boiler feed water softening.
- The method is considered industrially advantageous due to its relatively high yield, efficient by-product recovery, and environmental compliance.
Summary Table of Key Parameters
| Parameter | Range / Value | Notes |
|---|---|---|
| Sodium disulfide to chlorocyclohexane molar ratio | 0.1 to 2 (preferably 0.3 to 1) | Optimal for yield and minimal raw material loss |
| Aqueous solvent composition | Water + 0-90% alcohol (methanol/ethanol) | 20-80% alcohol preferred |
| Solvent amount | 0.1 to 10 times weight of chlorocyclohexane | 0.5 to 5 times preferred |
| Reaction temperature | Ambient to moderate (not explicitly stated) | Typical for aqueous organic reactions |
| Purity of crude product | 83.5% to 94% | Requires further purification |
| Reaction yield | 51% to 75% | Depending on conditions and purification |
| By-product treatment | Acidification + neutralization for NaCl recovery | Hydrogen peroxide treatment for odor removal |
| Environmental impact | Managed by by-product recovery and treatment | Sodium chloride reused industrially |
Detailed Research Findings
- The reaction mechanism involves nucleophilic substitution where sodium disulfide acts as a nucleophile attacking chlorocyclohexane to form the disulfide bond.
- The presence of alcohol in the aqueous solvent improves the miscibility of chlorocyclohexane and sodium disulfide, enhancing reaction efficiency.
- The acidification step for sodium chloride recovery involves converting sodium chloride and residual sodium sulfide into forms amenable to crystallization and separation.
- The use of hydrogen peroxide in the aqueous phase oxidizes residual sulfides and reduces odor-causing sulfur compounds, facilitating safer disposal or reuse of the aqueous phase.
- Industrial scale-up considerations include continuous recovery of sodium chloride, solvent recycling, and control of sulfur compound emissions.
This comprehensive overview synthesizes data from multiple patent documents and research disclosures, providing a professional and authoritative account of this compound preparation methods along with associated by-product handling and purification strategies. The methods emphasize efficiency, environmental responsibility, and industrial applicability.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the metathesis reaction, where disulfide bonds are exchanged between molecules. This reaction is often catalyzed by N-heterocyclic carbenes (NHCs) under mild conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction typically produces thiols .
Scientific Research Applications
Organic Synthesis
Dicyclohexyl disulfide serves as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds. It is utilized as an intermediate in various chemical reactions, including:
- Synthesis of Thiols : DCD can be converted into thiols through reduction processes.
- Disulfide Bond Formation : It facilitates the formation of disulfide bonds in peptides and proteins, essential for maintaining their structural integrity.
Biochemical Studies
In biological research, DCD is employed to investigate the role of disulfide bonds in protein folding and stability. Its ability to reduce disulfide bonds allows researchers to study the effects of these bonds on protein conformation and activity.
- Case Study : A study on antifungal proteins showed that the correct formation of disulfide bonds was crucial for their biological activity. By manipulating DCD in protein synthesis, researchers could create analogs with enhanced antifungal properties .
Industrial Applications
DCD finds extensive use in various industries:
- Rubber Industry : It acts as a vulcanization accelerator, enhancing the properties of rubber products.
- Polymer Production : DCD is involved in the synthesis of certain polymers, contributing to improved material characteristics.
- Surfactants and Dyes : The compound serves as a raw material for producing surfactants and dyes used in numerous applications .
Data Table: Applications and Properties
| Application Area | Specific Use | Impact |
|---|---|---|
| Organic Synthesis | Reagent for sulfur compounds | Facilitates complex chemical transformations |
| Biochemical Studies | Investigating protein folding | Enhances understanding of protein dynamics |
| Rubber Industry | Vulcanization accelerator | Improves durability and elasticity |
| Polymer Production | Intermediate for polymer synthesis | Enhances material properties |
| Surfactants & Dyes | Raw material for synthetic chemicals | Broadens application scope |
Mechanism of Action
The mechanism of action of dicyclohexyl disulfide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of mixed disulfides. This interaction can affect the structure and function of proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dicyclohexyl disulfide is compared to other disulfides in terms of structure, reactivity, and applications.
Table 1: Structural and Physical Properties of Selected Disulfides
Reactivity in Chemical Reactions
- Metathesis Reactions : this compound reacts with aromatic thiols and disulfides (e.g., 4-Me, 4-Cl substituted) to yield unsymmetrical disulfides (87–92% yields), comparable to di-tert-butyl disulfide .
- Epoxide Ring-Opening : Unlike aromatic disulfides (e.g., diphenyl), aliphatic disulfides like dicyclohexyl are resistant to thiolysis under Bi(OTf)₃ catalysis, likely due to reduced nucleophilicity .
- Electrochemical Synthesis : In mixed disulfide matrices, this compound participates in alternating current electrolysis but may exhibit slower kinetics due to steric effects compared to linear analogs (e.g., di-n-butyl) .
- Radical Recombination : Under photochemical conditions, this compound generates thiyl radicals that recombine to form mixed disulfanes (e.g., cyclohexyl propyl disulfane) .
Solubility and Steric Effects
The bulky cyclohexyl groups impart low solubility in polar solvents (e.g., acetonitrile) compared to linear aliphatic disulfides . This steric hindrance also reduces reactivity in nucleophilic reactions but enhances thermal stability, making it suitable for high-temperature applications .
Industrial and Environmental Considerations
Biological Activity
Dicyclohexyl disulfide (DCD) is an organosulfur compound with significant biological activity, primarily due to its capacity to interact with proteins and enzymes through the formation and cleavage of disulfide bonds. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
This compound has the chemical formula and is typically synthesized through the reaction of sodium disulfide with chlorocyclohexane. The reaction can be facilitated in an aqueous solvent, producing DCD along with sodium chloride as a by-product .
DCD acts primarily as a reducing agent , capable of breaking disulfide bonds in proteins, which leads to alterations in protein structure and function. This property allows DCD to interact with thiol groups in proteins, forming mixed disulfides that can either inhibit or activate enzyme activity depending on the context .
Key Mechanisms Include:
- Disulfide Bond Cleavage: DCD's ability to cleave disulfide bonds affects protein folding and stability, crucial for maintaining cellular functions.
- Enzyme Interaction: It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are vital for maintaining the redox balance within cells .
1. Enzyme Inhibition
DCD has been shown to inhibit protein tyrosine phosphatases by forming disulfide bonds with active site cysteine residues. This inhibition can significantly affect cell signaling pathways, demonstrating DCD's potential role in modulating cellular responses .
2. Antioxidant Properties
Due to its reducing capabilities, DCD can help mitigate oxidative stress by participating in redox reactions that regenerate reduced forms of antioxidants within the cell .
Study on Protein Folding
A study investigated the role of DCD in protein folding processes. It demonstrated that DCD could disrupt native disulfide bonds in proteins, leading to misfolding and aggregation. This finding emphasizes the compound's potential implications in diseases related to protein misfolding .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DCD. A 90-day subchronic study indicated that while DCD exhibits biological activity, its safety threshold (NOAEL) remains undetermined due to the lack of comprehensive histopathological data .
Applications
This compound finds applications across various fields:
- Biochemistry: Used as a reagent for studying disulfide bond dynamics in proteins.
- Pharmaceuticals: Potentially useful in drug development targeting redox-sensitive pathways.
- Rubber Industry: Acts as a vulcanization accelerator, enhancing material properties .
Comparative Analysis
| Property | This compound | Other Organosulfur Compounds |
|---|---|---|
| Chemical Formula | Varies | |
| Reducing Agent | Yes | Varies |
| Enzyme Interaction | Yes | Yes |
| Applications | Biochemical research, rubber industry | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
